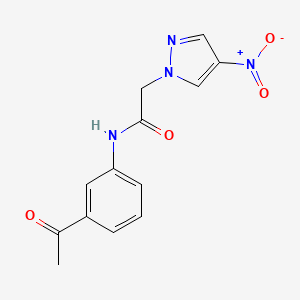![molecular formula C17H21N3O4 B6058634 diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate](/img/structure/B6058634.png)
diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate, also known as DPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPM is a pyrazoline derivative that has been synthesized through various methods and has been shown to exhibit significant biological activity. In
Mécanisme D'action
The mechanism of action of diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In addition, this compound has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including Alzheimer's disease and diabetes. This compound has also been shown to improve cognitive function and reduce blood glucose levels in animal models of Alzheimer's disease and diabetes, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has several advantages for lab experiments, including its easy synthesis and significant biological activity. However, this compound also has several limitations, including its potential toxicity and limited solubility in aqueous solutions. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate. In cancer research, further studies are needed to investigate the potential use of this compound in combination with other anti-cancer agents. In addition, further studies are needed to investigate the potential use of this compound in the treatment of other diseases, including neurodegenerative diseases and metabolic disorders. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound in order to develop safe and effective therapeutic agents.
Méthodes De Synthèse
Diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has been synthesized through various methods, including the reaction of malonic acid diethyl ester with hydrazine hydrate and phenylhydrazine. Another method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with malonic acid diethyl ester. The synthesis of this compound has also been achieved through the reaction of ethyl cyanoacetate with 1-phenyl-3-methyl-5-pyrazolone in the presence of ammonium acetate.
Applications De Recherche Scientifique
Diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has been studied for its potential therapeutic applications in various fields. In cancer research, this compound has been shown to exhibit significant anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to improve cognitive function and reduce oxidative stress. In addition, this compound has been investigated for its potential use in the treatment of diabetes, where it has been shown to reduce blood glucose levels and improve insulin sensitivity.
Propriétés
IUPAC Name |
diethyl 2-[[(1-phenylpyrazolidin-3-ylidene)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-3-23-16(21)14(17(22)24-4-2)12-18-15-10-11-20(19-15)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNNIQGOINFBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN=C1CCN(N1)C2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6058561.png)
![3-ethyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperazinone](/img/structure/B6058573.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-(4-pyridinylmethyl)ethanamine](/img/structure/B6058577.png)
![3-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-methylquinazolin-4(3H)-one](/img/structure/B6058581.png)

![5-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6058590.png)
![N-(2-isopropyl-6-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6058595.png)

![methyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6058603.png)
![butyl 2-({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6058616.png)
![1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6058620.png)

![N-(3,4-difluorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6058640.png)
![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6058659.png)